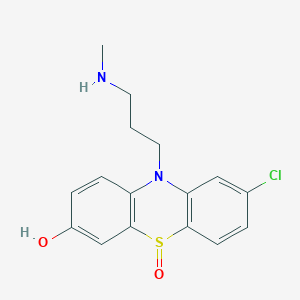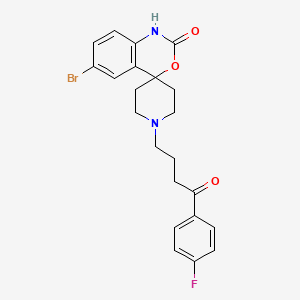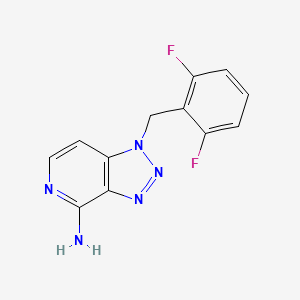
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with various functional groups attached, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide typically involves multiple steps. One common method includes the chlorination of phenothiazine, followed by the introduction of the 3-(methylamino)propyl group. The final step involves the oxidation of the phenothiazine core to introduce the 5-oxide group. Reaction conditions often include the use of chlorinating agents, such as thionyl chloride, and oxidizing agents, such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, thiourea.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels. The exact pathways depend on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects, similar to other phenothiazines.
Fluphenazine: Used in the treatment of psychiatric disorders, sharing structural similarities with the compound .
Uniqueness
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
| 14520-47-9 | |
Molekularformel |
C16H17ClN2O2S |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
8-chloro-10-[3-(methylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2O2S/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)22(21)15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3 |
InChI-Schlüssel |
JWKPCSXXUNOCHH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







